6-Methyl-4-(2-thiazolylazo)-resorcinol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
14383-24-5 |
|---|---|
Molecular Formula |
C10H9N3O2S |
Molecular Weight |
235.26 g/mol |
IUPAC Name |
4-methyl-6-(1,3-thiazol-2-yldiazenyl)benzene-1,3-diol |
InChI |
InChI=1S/C10H9N3O2S/c1-6-4-7(9(15)5-8(6)14)12-13-10-11-2-3-16-10/h2-5,14-15H,1H3 |
InChI Key |
VSOOMKWLAADYAB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |
Isomeric SMILES |
CC1=CC(=NNC2=NC=CS2)C(=O)C=C1O |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)N=NC2=NC=CS2 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Synthetic Methodologies and Structural Derivatization Strategies for 6 Methyl 4 2 Thiazolylazo Resorcinol
Established Synthetic Pathways for the Preparation of 6-Methyl-4-(2-thiazolylazo)-resorcinol
The primary and most established method for synthesizing this compound follows a classic azo coupling reaction. This process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a suitable coupling agent.
In this specific synthesis, the key precursors are 2-aminothiazole (B372263) and 6-methylresorcinol (orcinol). The general procedure is as follows:
Diazotization of 2-aminothiazole: 2-aminothiazole is dissolved in a cold acidic solution, typically a mixture of concentrated sulfuric acid and water, and the temperature is maintained below 5°C using an ice bath. An aqueous solution of sodium nitrite (B80452) is then added dropwise with constant stirring. This reaction converts the primary amino group of 2-aminothiazole into a highly reactive diazonium salt. Maintaining a low temperature is critical to prevent the decomposition of the unstable diazonium salt.
Azo Coupling: The coupling agent, 6-methylresorcinol, is dissolved in a suitable solvent, often an alcohol like ethanol (B145695), and cooled to 0°C. The freshly prepared, cold diazonium salt solution is then slowly added to the 6-methylresorcinol solution with vigorous stirring. The electrophilic diazonium salt attacks the electron-rich resorcinol (B1680541) ring, which is activated by the two hydroxyl groups, leading to the formation of the azo compound. The coupling typically occurs at the position para to one hydroxyl group and ortho to the other.
Isolation and Purification: After the reaction is complete, the resulting product, this compound, often precipitates from the solution. The precipitate is collected by filtration, washed with water to remove any unreacted salts, and then purified, commonly through recrystallization from a solvent such as ethanol, to yield the final crystalline product.
This fundamental pathway is analogous to the synthesis of other thiazolylazo resorcinol derivatives, where the choice of the resorcinol-based coupling component determines the final structure.
Synthesis and Comprehensive Characterization of Resorcinol Derivatives Incorporating the Thiazolylazo Moiety
The synthetic framework for thiazolylazo resorcinols can be readily adapted to produce a wide range of derivatives by modifying the resorcinol precursor. This allows for the introduction of various functional groups onto the resorcinol ring, thereby tuning the molecule's chemical and physical properties.
A notable example is the synthesis of 4-(2'-thiazolylazo)-6-formyl-resorcinol (TAFR). In this preparation, 2,4-dihydroxybenzaldehyde (B120756) is used as the coupling component instead of a simple resorcinol. The synthesis follows the same general diazotization and coupling steps described previously. The presence of the formyl (-CHO) group in the final structure significantly alters its chelating properties.
The characterization of these derivatives is crucial to confirm their structure and purity. A multi-technique approach is typically employed:
Spectroscopic Methods:
Infrared (IR) Spectroscopy: Used to identify key functional groups. For instance, in TAFR, characteristic stretching vibration bands can be observed for the hydroxyl group (-OH), the carbonyl group (C=O) of the aldehyde, the carbon-carbon double bonds (C=C) of the aromatic rings, and the azo group (N=N).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen atoms (¹H NMR), allowing for the precise mapping of the molecular structure.
UV-Visible (UV-Vis) Spectroscopy: Used to study the electronic absorption properties of the compounds and their metal complexes, which is fundamental to their application in spectrophotometric analysis. nih.gov
Elemental Analysis: Determines the percentage composition of elements (C, H, N, S), which is compared against the calculated theoretical values to verify the empirical formula of the synthesized compound.
Thermal Analysis: Techniques like thermogravimetric analysis (TGA) can be used to study the thermal stability of the compounds and their metal complexes. nih.gov
Other Techniques: For metal complexes of these ligands, methods such as Atomic Absorption Spectroscopy (AAS), magnetic susceptibility measurements, and electrolytic conductance are used to determine the metal content and elucidate the geometry of the complex. nih.gov
Below is a table summarizing the synthesis and characterization of representative thiazolylazo resorcinol derivatives.
| Derivative Name | Amine Precursor | Coupling Component | Key Characterization Findings | Reference |
| 4-(2'-thiazolylazo)-6-formyl-resorcinol (TAFR) | 2-aminothiazole | 2,4-dihydroxybenzaldehyde | IR spectrum showed bands at 3430 cm⁻¹ (-OH), 1622 cm⁻¹ (C=O), and 1238 cm⁻¹ (-OH). NMR confirmed the proposed structure. | |
| Metal Complexes of 4-(2-thiazolylazo)resorcinol (B1208428) (TAR) | 2-aminothiazole | Resorcinol | IR spectra indicated coordination via resorcinol OH, azo N, and thiazole (B1198619) N. An octahedral structure was proposed for Fe(II), Cu(II), Zn(II), and Cd(II) complexes. | nih.gov |
| Isobutylamido thiazolyl resorcinol | Thiourea and isobutyryl chloride (to form the thiazole ring) | Resorcinol and bromoacetic acid (to form an intermediate) | A multi-step synthesis where the thiazole ring is constructed as part of the process, differing from the direct azo coupling method. | google.com |
Approaches to Functionalization and Further Derivatization for Tailored Research Applications
The core structure of thiazolylazo resorcinols serves as a versatile scaffold for further functionalization and derivatization. These modifications are strategically designed to enhance specific properties, such as selectivity for metal ions, solubility, or immobilization onto solid supports, thereby tailoring the molecule for particular research applications.
Functionalization for Enhanced Selectivity and Sensing:
A primary application of these compounds is in the detection and quantification of metal ions. Introducing specific functional groups can significantly improve selectivity. For example, the synthesis of 4-(2'-thiazolylazo)-6-formyl-resorcinol (TAFR) was intentionally designed to create a reagent with higher selectivity for lead (II) compared to the parent compound, 4-(2-thiazolylazo)-resorcinol (TAR). Similarly, theoretical studies using Density Functional Theory (DFT) on 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420) (5-Me-TAR) have been used to calculate binding energies with various metal ions, providing insights that can guide the design of new derivatives with enhanced selectivity for target ions like Cu²⁺. researchgate.net
Immobilization and Material Integration:
For applications in environmental remediation or the development of reusable sensors, the thiazolylazo resorcinol ligand can be physically entrapped or chemically bonded to a solid matrix. A successful approach involves encapsulating 5-methyl-4-(2-thiazolylazo)resorcinol (5-Me-TAR) within a porous sol-gel glass. jenvoh.comjenvoh.com This is achieved by mixing the ligand with alkoxysilane precursors during their hydrolysis and condensation. The resulting solid resin acts as a robust solid-phase extractant, capable of selectively removing metal ions like zinc from aqueous samples. jenvoh.comjenvoh.com The ligand is physically trapped within the glass pores, allowing small metal ions to diffuse in and be complexed. jenvoh.com
Another strategy involves functionalizing microgels with these chelating molecules. For instance, 4-(2-Pyridylazo)-resorcinol (PAR), a structurally similar compound, has been used to functionalize thermosensitive ionic microgels. nih.gov These PAR-functionalized microgels can detect heavy metal ions at nanomolar concentrations through distinct color changes, demonstrating a powerful approach to creating sensitive optical detection systems. nih.gov
Derivatization for Biological Applications:
The resorcinol structure is a common feature in various biologically active molecules. Derivatization strategies can be employed to create new compounds with potential pharmaceutical applications. General methods for derivatizing resorcinols include converting hydroxyl groups into ethers or esters. For example, a 2,4-dihydroxyacetophenone precursor can be reacted with chloroacetic acid, and the resulting carboxylic acid can be converted to an acid chloride. jmchemsci.comjmchemsci.com This reactive intermediate can then be coupled with various amino-containing drugs to produce a library of new derivatives for further study. jmchemsci.comjmchemsci.com While not directly starting with a thiazolylazo resorcinol, this methodology highlights a viable pathway for linking the core structure to other biologically relevant molecules.
The table below outlines various derivatization approaches and their intended applications.
| Derivatization Approach | Base Molecule | Added Functionality/Matrix | Tailored Application | Reference |
| Introduction of Formyl Group | 4-(2-thiazolylazo)-resorcinol (TAR) scaffold | Formyl group at position 6 | Enhanced selectivity for spectrophotometric determination of Lead(II). | |
| Sol-Gel Entrapment | 5-methyl-4-(2-thiazolylazo)resorcinol (5-Me-TAR) | Immobilization in a porous silica (B1680970) glass matrix | Solid-phase extraction and removal of Zinc(II) ions from water. | jenvoh.comjenvoh.com |
| Functionalization of Microgels | 4-(2-Pyridylazo)-resorcinol (PAR) | Integration into thermosensitive ionic microgels | Optical detection of heavy metal ions (Cu²⁺, Mn²⁺, Pb²⁺, etc.) at nanomolar levels. | nih.gov |
| Acylation and Amide Formation | Resorcinol derivatives (e.g., 2,4-dihydroxyacetophenone) | Coupling with various amino drugs | Preparation of new compounds with potential pharmaceutical properties. | jmchemsci.comjmchemsci.com |
Advanced Theoretical and Computational Investigations of 6 Methyl 4 2 Thiazolylazo Resorcinol
Density Functional Theory (DFT) Studies on Molecular Conformations and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone for investigating the molecular behavior of azo dyes like 6-Methyl-4-(2-thiazolylazo)-resorcinol. These studies provide a detailed picture of the molecule's conformational landscape and the distribution of electrons, which are fundamental to its chemical and physical properties.
Analysis of Tautomerism and the Influence of Solvent Effects on Energetic Profiles
A key characteristic of thiazolylazo resorcinols is their ability to exist in different tautomeric forms, primarily the enol-imino and keto-enamine forms. DFT calculations have been instrumental in exploring the energetic profiles of these tautomers.
In the gas phase, the enol-imino tautomer is generally found to be more stable. tsijournals.com However, the stability can be significantly influenced by the surrounding environment. Solvents play a crucial role in chemical reactions and equilibria by affecting the stability of different molecular forms. tsijournals.commdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are employed to simulate these solvent effects. tsijournals.comacademicjournals.orgresearchgate.net
Studies on the closely related 4-(2-thiazolylazo)-resorcinol (TAR) show that in solution, particularly in polar solvents like methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO), the keto-enamine tautomer becomes dominant. tsijournals.comacademicjournals.org The solvent molecules can stabilize the keto form through interactions like hydrogen bonding. researchgate.net This shift in tautomeric preference is accompanied by an increase in the activation energy for the tautomerization reaction, which involves an intramolecular proton transfer. tsijournals.comacademicjournals.org For instance, the energy barrier for the enol to keto tautomerization of TAR increases from 5.62 kcal/mol in the gas phase to 8.05 kcal/mol in methanol. tsijournals.com This demonstrates that more polar solvents result in a higher activation energy and favor a larger proportion of the keto tautomer. academicjournals.orgresearchgate.net
| Compound | Phase | Most Stable Tautomer | E → K Tautomerization Barrier (kcal/mol) | Source |
|---|---|---|---|---|
| 4-(2-thiazolylazo)-resorcinol (TAR) | Gas Phase | Enol-imino (E) | 5.62 | tsijournals.com |
| 4-(2-thiazolylazo)-resorcinol (TAR) | Methanol | Keto-enamine (K) | 8.05 | tsijournals.com |
Prediction and Validation of Vibrational Spectroscopy Data (FT-IR, FT-Raman)
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are highly effective in predicting these vibrational frequencies, which can then be compared with experimental data to validate the computed molecular structure. nih.govscienceacademique.com
For 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420), a detailed conformational analysis using DFT, often with the B3LYP functional and a basis set like 6-311G(d,p), is first performed to identify the most stable conformer. chemicalpapers.comresearchgate.net The vibrational frequencies are then calculated for this optimized geometry. chemicalpapers.com These theoretical frequencies are often scaled to better match the experimental values, accounting for anharmonic effects and other computational approximations. scienceacademique.commdpi.com The predicted spectra show good agreement with the experimental FT-IR (recorded in the 4000–550 cm⁻¹ range) and FT-Raman (recorded in the 4000–100 cm⁻¹ range) spectra, allowing for a detailed assignment of the fundamental vibrational modes. chemicalpapers.comresearchgate.net
| Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (DFT/B3LYP) | Source |
|---|---|---|---|---|
| O-H stretch | 3446 | - | 3687 | chemicalpapers.com |
| Aromatic C-H stretch | 3108 | 3109 | 3111 | chemicalpapers.com |
| C=N stretch (thiazole) | 1618 | 1618 | 1617 | chemicalpapers.com |
| N=N stretch | 1445 | 1445 | 1445 | chemicalpapers.com |
| C-O stretch | 1281 | 1281 | 1286 | chemicalpapers.com |
Theoretical Determination of Nuclear Magnetic Resonance (NMR) Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Theoretical calculations of NMR chemical shifts using methods like the Gauge-Independent Atomic Orbital (GIAO) approach have become a standard tool to aid in the assignment of experimental spectra. mdpi.comrsc.org
For 5-methyl-4-(2-thiazolylazo)resorcinol, theoretical ¹H and ¹³C NMR chemical shifts have been calculated using the GIAO method and compared with experimental data recorded in solution. chemicalpapers.com Such comparisons between theoretical and experimental results are crucial for the accurate identification and characterization of the molecule. chemicalpapers.com The accuracy of these predictions depends on the chosen DFT functional and basis set. mdpi.com These computational studies provide valuable support for the interpretation of complex NMR spectra.
| Carbon Atom | Experimental δ (ppm) | Calculated (GIAO) δ (ppm) | Source |
|---|---|---|---|
| C (thiazole, attached to S and N) | 167.3 | 172.9 | chemicalpapers.com |
| C-O (resorcinol) | 158.9 | 163.5 | chemicalpapers.com |
| C-O (resorcinol) | 156.4 | 161.2 | chemicalpapers.com |
| C (thiazole) | 144.1 | 148.6 | chemicalpapers.com |
| C-N (resorcinol) | 138.8 | 143.1 | chemicalpapers.com |
In-depth Molecular Modeling of Ligand-Metal Ion Interaction Mechanisms
This compound is well-known for its ability to form stable complexes with various metal ions, a property that makes it a valuable chelating agent. researchgate.net In-depth molecular modeling, particularly using DFT, allows for a detailed investigation of the interaction mechanisms between the MTAR ligand and metal ions.
Computational studies can determine the optimized geometries of the metal-ligand complexes. researchgate.net For example, the structures of the free 5-Me-TAR sensor and its complex with Cu²⁺ have been investigated using DFT with the def2-TZVP basis set. researchgate.net These models reveal the coordination sites of the ligand—typically the nitrogen atom of the thiazole (B1198619) ring, the nitrogen atom of the azo group, and one of the oxygen atoms of the resorcinol (B1680541) ring—and how the ligand geometry changes upon complexation. researchgate.net The nature of the bonds between the metal ion and the ligand can be further analyzed using techniques like Natural Bond Order (NBO) analysis. researchgate.net
Quantum Chemical Calculations for the Elucidation of Reactivity and Selectivity
Quantum chemical calculations are essential for understanding and predicting the reactivity and selectivity of MTAR towards different metal ions. mdpi.com A key parameter derived from these calculations is the binding energy between the ligand and the metal ion.
By calculating the binding energies of 5-Me-TAR with a wide range of metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Pd²⁺, Cd²⁺, and Hg²⁺), researchers can predict the selectivity of the ligand. researchgate.net These calculations have shown that the binding energies with transition metal ions are significantly lower (more favorable) than those with alkali and alkaline earth metal ions. researchgate.net This theoretical finding explains the experimental observation that MTAR is a selective sensor for transition metals. The ability to computationally screen the ligand's affinity for various ions provides powerful insights into its chelating properties and aids in the design of more selective molecular sensors. researchgate.net
| Metal Ion | Binding Energy (kcal/mol) | Source |
|---|---|---|
| Cu²⁺ | -407.2 | researchgate.net |
| Ni²⁺ | -391.1 | researchgate.net |
| Co²⁺ | -371.3 | researchgate.net |
| Zn²⁺ | -369.8 | researchgate.net |
| Mn²⁺ | -333.1 | researchgate.net |
| Ca²⁺ | -221.7 | researchgate.net |
| Mg²⁺ | -201.5 | researchgate.net |
| Na⁺ | -81.3 | researchgate.net |
Comprehensive Complexation Chemistry of 6 Methyl 4 2 Thiazolylazo Resorcinol with Diverse Metal Ions
Elucidation of Metal Chelate Formation and Characterization with 6-Methyl-4-(2-thiazolylazo)-resorcinol and Related Ligands
The formation of stable metal chelates by this compound (and its parent compound, TAR) is governed by its molecular structure, which features multiple donor atoms strategically positioned to form five- or six-membered rings with a central metal ion. The complexation process is influenced by several factors, including the stoichiometric ratio of the ligand to the metal, the pH of the medium, and the coordination geometry of the resulting complex.
Research has shown that this compound and related thiazolylazo dyes typically act as tridentate ligands. Coordination with metal ions occurs through the nitrogen atom of the thiazole (B1198619) ring, a nitrogen atom of the azo group, and the oxygen atom from the ortho-hydroxyl group of the resorcinol (B1680541) moiety, creating a stable ONN donor set. uodiyala.edu.iq This tridentate coordination is a common feature observed across interactions with various bivalent metal ions. nih.gov
The stoichiometric ratio of the metal-ligand complexes can vary depending on the reaction conditions and the specific metal ion. For many transition metals, such as Fe(II), Cu(II), and Zn(II), complexes with a 1:2 metal-to-ligand ratio (ML₂) are commonly formed, resulting in an octahedral geometry. uodiyala.edu.iq For instance, the parent compound TAR forms [ML₂] type complexes with Fe(II), Cu(II), and Zn(II). uodiyala.edu.iqresearchgate.net However, other ratios have also been identified. For example, in a slightly acidic medium, 5-methyl-4-(2-thiazolylazo)resorcinol (B3263420) (MTAR) forms a binary complex with Ni(II) with the formula [Ni(HL⁻)₂]. rsc.org Studies on the related ligand TAR with Thallium(III) have shown the formation of 1:1 complexes at low pH (1-2) and a mixture of 1:1 and 1:2 complexes at higher pH values. nih.gov Similarly, complexation studies involving Vanadium(V) and a derivative, 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR), indicate the formation of a [VO₂(HTAR)]⁻ anionic chelate. nih.gov
| Ligand | Metal Ion(s) | Stoichiometry (M:L) | Proposed Geometry | Coordination Mode |
|---|---|---|---|---|
| 4-(2-thiazolylazo)resorcinol (B1208428) (TAR) | Fe(II), Cu(II), Zn(II) | 1:2 | Octahedral | Tridentate (ONN) |
| 5-methyl-4-(2-thiazolylazo)resorcinol (MTAR) | Ni(II) | 1:2 | Not Specified | Not Specified |
| 4-(2-thiazolylazo)resorcinol (TAR) | Tl(III) | 1:1 (pH 1-2), 1:1 & 1:2 (>pH 2) | Not Specified | Not Specified |
| 4-(2-thiazolylazo)resorcinol (TAR) | Dy(III) | 1:2 | Octahedral | Tridentate (ONN) |
| 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR) | V(V) | 1:1 | Not Specified | Not Specified |
The pH of the aqueous solution is a critical parameter that profoundly influences the formation, stability, and stoichiometry of the metal complexes. The protonation state of the ligand, particularly the hydroxyl groups of the resorcinol ring, is pH-dependent. Deprotonation of the ortho-hydroxyl group is essential for chelation, and therefore, complex formation is typically favored in neutral to alkaline media.
The effect of pH on the absorption behavior of both the ligand and its metal complexes has been a subject of investigation. uodiyala.edu.iq For example, the extraction of Ni(II) with 5-methyl-4-(2-thiazolylazo)resorcinol into an organic phase is optimal at a pH of 8.5. rsc.org The stability of complexes is also pH-dependent; for Thallium(III) complexes with TAR, hydrolysis becomes a competing reaction above pH 3. nih.gov The acid dissociation constants of the ligand and the formation constants of its metal complexes are key thermodynamic parameters that quantify this pH dependence. Potentiometric studies on TAR with Cu(II), Ni(II), Co(II), Zn(II), and Mn(II) have been conducted to determine these constants, providing a quantitative basis for understanding the stability of these chelates. nih.gov
UV-Visible spectrophotometry is a primary tool for characterizing the formation of metal complexes with thiazolylazo dyes. The complexation event is accompanied by a significant bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to the free ligand, which is indicative of chelate formation. This color change is due to the alteration of the electronic structure of the azo chromophore upon coordination with the metal ion.
For instance, the binary complex of Ni(II) with 5-methyl-4-(2-thiazolylazo)resorcinol, [Ni(HL⁻)₂], exhibits an absorption maximum at 548 nm with a shoulder at 590 nm. rsc.org The related ligand TAR forms complexes with various transition metals that show distinct absorption maxima, which is the basis for their use in the spectrophotometric determination of these metals. The UV-Vis spectrum of the free ligand TAR in ethanol (B145695) shows bands in the ultraviolet region (350–358 nm) attributed to π-π* transitions and a band in the visible region (around 450–550 nm) assigned to n-π* transitions. rdd.edu.iq Upon complexation with Dy(III), these bands are altered, confirming the coordination of the ligand to the metal ion. rdd.edu.iq
| Ligand | Metal Ion | Complex | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) |
|---|---|---|---|---|
| 5-methyl-4-(2-thiazolylazo)resorcinol (MTAR) | Ni(II) | [Ni(HL⁻)₂] | 548 (shoulder at 590) | Not Specified |
| 5-methyl-4-(2-thiazolylazo)resorcinol (MTAR) | Ni(II) | (A336⁺)₂[Ni(L²⁻)₂] | 545 | 5.0 × 10⁴ |
| 4-(2-thiazolylazo)resorcinol (TAR) | Tl(III) | 1:1 Complex | 520 | 2.0 × 10⁴ |
Complexation Dynamics with Transition Metals (e.g., Co(II/III), Cr(III), Cu(II), Ni(II), Zn(II), Fe(II/III), Mn(II), V(IV/V))
This compound and its analogues form stable and intensely colored complexes with a broad spectrum of transition metals. This reactivity has been extensively studied for applications in analytical chemistry.
Ni(II), Cu(II), and Zn(II): 5-Methyl-4-(2-thiazolylazo)resorcinol (MTAR) has been studied for its interaction with these ions. A system for the extraction and spectrophotometric determination of Ni(II) has been developed. rsc.org Density Functional Theory (DFT) calculations on 5-Me-TAR have been used to investigate its selectivity, with results suggesting it is a suitable sensor for Cu²⁺ ions. core.ac.uk The binding energies of 5-Me-TAR with various transition metal ions, including Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, and Zn²⁺, have been calculated, showing that the binding energies for transition metals are generally lower (indicating stronger binding) than for alkali and alkaline earth metals. core.ac.uk The parent ligand TAR is known to form stable 1:2 complexes with Cu(II), Ni(II), Co(II), Zn(II), and Mn(II). nih.gov
Fe(II/III) and Co(II): Heterocyclic azo derivatives of resorcinol, including TAR, are known to form colored complexes with both iron(II) and iron(III). These complexes exhibit high molar absorptivity, making them useful for the sensitive spectrophotometric determination of iron. The most serious interferences in the determination of nickel using MTAR were found to be from Co(II), Cu(II), and Cr(III). rsc.org
V(V): A derivative, 6-hexyl-4-(2-thiazolylazo)resorcinol (HTAR), has been used to study the formation of complexes with Vanadium(V). nih.gov In these systems, an anionic chelate [VO₂(HTAR)]⁻ is formed, which can then associate with a cation to form a ternary complex. nih.gov Dimerization of a similar ternary complex involving V(V) and 5-methyl-4-(2-thiazolylazo)resorcinol has also been reported. nih.gov
Complexation Behavior with Rare Earth Elements (REEs)
While less studied than their transition metal counterparts, complexes of thiazolylazo dyes with rare earth elements (REEs) have also been reported. The parent compound, 4-(2-thiazolylazo)resorcinol (TAR), is known to form colored chelates with various lanthanide metal ions. uodiyala.edu.iqrdd.edu.iq
A detailed study on the complexation of Dysprosium(III) with TAR revealed the formation of a [Dy(TAR)₂]Cl complex. uodiyala.edu.iqrdd.edu.iq Characterization of this complex indicated a 1:2 (metal:ligand) stoichiometry, with the TAR ligand acting in a tridentate manner through its ONN donor atoms. uodiyala.edu.iqrdd.edu.iq The resulting complex was proposed to have an octahedral geometry around the six-coordinate Dy(III) ion. uodiyala.edu.iq The formation of the complex was confirmed by UV-Vis spectroscopy, which showed changes in the ligand's absorption bands upon coordination. rdd.edu.iq Additionally, TAR has been utilized for the spectrophotometric determination of Cerium(III), further highlighting the utility of this class of ligands in lanthanide chemistry. rsc.org
Formation of Ternary Complexes Involving Auxiliary Reagents (e.g., Surfactants, Ion-Association Reagents)
The analytical utility of this compound can be significantly enhanced through the formation of ternary complexes. These systems involve the primary metal-ligand chelate and an auxiliary reagent, which can be a surfactant or an ion-association agent. Such additions often lead to increased sensitivity, stability, and extractability of the complex.
A notable example is the formation of a ternary complex for the determination of Ni(II) using 5-methyl-4-(2-thiazolylazo)resorcinol (MTAR) and the ionic liquid Aliquat 336 (A336) as an ion-association reagent. rsc.org Under optimal pH conditions (8.5), Ni(II) is extracted into isobutanol as a ternary complex with the proposed formula (A336⁺)₂[Ni(L²⁻)₂]. rsc.org This ternary complex exhibits a higher molar absorptivity (5.0 × 10⁴ L·mol⁻¹·cm⁻¹) compared to many binary complexes, leading to a more sensitive analytical method. rsc.org
Similarly, the anionic chelate formed between Vanadium(V) and 6-hexyl-4-(2-thiazolylazo)resorcinol, [VO₂(HTAR)]⁻, can form extractable ternary complexes with large organic cations. nih.gov Studies have been conducted using tetrazolium salts, such as 2,3,5-triphenyltetrazol-2-ium chloride (TTC), as the cation source. The resulting ternary complex was found to be a dimer, [(TT⁺)[VO₂(HTAR)]]₂, in the organic phase, which proved suitable for the extraction-spectrophotometric determination of vanadium traces. nih.gov
Advanced Analytical Methodologies and Instrumental Integration Employing 6 Methyl 4 2 Thiazolylazo Resorcinol
Spectrophotometric Determination Techniques
Spectrophotometry remains a cornerstone of analytical chemistry for the determination of metal ions due to its simplicity, cost-effectiveness, and reliability. The use of chelating agents like thiazolylazo resorcinol (B1680541) derivatives, which form distinctively colored complexes with metals, is a common strategy to enhance selectivity and sensitivity.
Quantification of Trace Metal Ions in Complex Sample Matrices
Derivatives of resorcinol, such as 4-(2-thiazolylazo)-resorcinol (TAR) and its methylated analogues, are widely employed for the determination of numerous metal ions. researchgate.net For instance, a method involving reversed-phase capillary high-performance liquid chromatography has been developed for the determination of Cobalt(II) using either 4-(2-thiazolylazo)resorcinol (B1208428) (TAR) or 5-Methyl-4-(2-thiazolylazo)resorcinol (B3263420) (5-Me-TAR) as the chelating agent. koreascience.kr This technique allows for the effective separation and sensitive quantification of cobalt in complex samples like mineral and wastewater. koreascience.kr The detection limits for Co(II) using this method were found to be 2.0 x 10⁻⁷ M (11.8 ppb) with TAR and 3.0 x 10⁻⁷ M (17.7 ppb) with 5-Me-TAR, highlighting the high sensitivity of these reagents. koreascience.kr
Table 1: HPLC Determination of Co(II) with Thiazolylazo Dyes
| Reagent | Mobile Phase (MeCN/water) | Optimal pH | Detection Limit (S/N=3) | Application |
|---|---|---|---|---|
| 4-(2-Thiazolylazo)resorcinol (TAR) | 30% MeCN (v/v) | 5.60 | 2.0 x 10⁻⁷ M | Mineral and Wastewater |
| 5-Methyl-4-(2-thiazolylazo)resorcinol (5-Me-TAR) | 30% MeCN (v/v) | 7.20 | 3.0 x 10⁻⁷ M | Mineral and Wastewater |
Data sourced from the Bulletin of the Korean Chemical Society. koreascience.kr
Strategies for Enhanced Sensitivity (e.g., Microwave-assisted complexation, Surfactant-sensitized methods)
To improve the limits of detection for trace metal analysis, various strategies to enhance the sensitivity of spectrophotometric methods are employed.
Microwave-assisted complexation: This technique utilizes microwave energy to accelerate the rate of complex formation between the ligand and the metal ion. The rapid and uniform heating can lead to faster analysis times and potentially improve the complexation yield, thereby enhancing sensitivity. However, specific studies detailing the use of microwave-assisted complexation with 6-Methyl-4-(2-thiazolylazo)-resorcinol for the express purpose of enhancing analytical sensitivity are not widely documented in the available literature.
Surfactant-sensitized methods: The addition of surfactants to the analytical system can significantly increase the molar absorptivity of the metal-ligand complex. In aqueous solutions, surfactants can form micelles, which provide a microenvironment that can alter the electronic properties of the complex, leading to a hyperchromic (increase in intensity) and often a bathochromic (shift to longer wavelength) effect. This phenomenon, known as surfactant sensitization, results in a more intensely colored solution and thus a lower detection limit. While this is a common and effective strategy for related compounds like 4-(2-pyridylazo)resorcinol (B72590) (PAR), detailed research specifically applying surfactant-sensitized methods to this compound is limited.
Application of Dual-Wavelength Spectrophotometry for Spectral Interference Mitigation
Dual-wavelength spectrophotometry is an instrumental technique used to minimize or eliminate spectral interference from co-existing substances in a sample matrix. The principle involves measuring the absorbance difference (ΔA) at two selected wavelengths. One wavelength (λ₁) is chosen at the absorption maximum of the analyte complex, while the second wavelength (λ₂) is selected at a point where the analyte complex has minimal absorbance, but the interfering component has a similar absorbance to that at λ₁. By measuring the difference, the background absorbance from the interfering species can be effectively canceled out. This method improves the accuracy and selectivity of the determination, especially in complex matrices where the spectrum of the analyte overlaps with that of other components. While this technique is applicable to systems involving thiazolylazo dyes, specific documented applications for mitigating interference in assays using this compound are not detailed in the currently available scientific literature.
Separation and Preconcentration Strategies
For the analysis of ultra-trace concentrations of metal ions, a preconcentration step is often necessary to bring the analyte concentration to a level detectable by the instrument. Solid-phase extraction (SPE) is a powerful and widely used technique for this purpose.
Solid-Phase Extraction (SPE) Utilizing Immobilized Ligands
SPE involves the partitioning of analytes between a solid sorbent and a liquid sample. By immobilizing a selective chelating agent, such as a thiazolylazo resorcinol derivative, onto a solid support, a highly efficient preconcentration system can be developed. When the sample solution is passed through the sorbent, the target metal ions are selectively captured by the immobilized ligand. After washing away interfering components, the captured metal ions can be eluted with a small volume of a suitable solvent, achieving a high preconcentration factor.
Development of Innovative Sorbent Materials (e.g., Sol-gel glass, Chromosorb-106, Carbon Nanotubes)
The performance of SPE is highly dependent on the nature of the sorbent material. Research is continuously focused on developing new materials with high surface area, stability, and selectivity.
Sol-gel glass: The sol-gel process allows for the encapsulation of organic ligands within an inert, porous, and optically transparent silica (B1680970) glass matrix at low temperatures. This method has been successfully used to immobilize the related compound 5-Methyl-4-(2-thiazolylazo)resorcinol to create a sorbent for the removal and preconcentration of zinc ions. The ligand is physically trapped within the pores of the glass, preventing leaching while allowing small metal ions to diffuse in and form complexes. Studies on this material determined that the optimal conditions for maximum uptake of Zn(II) were at a pH of 6.0 with a shaking time of 30 minutes. The capacity of this specific sorbent was found to be 0.153 mmol of Zn per gram of resin.
Chromosorb-106: This material is a porous polymer resin known for its use in chromatography and extraction. Its high surface area and non-polar character make it a suitable support for the physical adsorption or chemical immobilization of organic ligands for SPE applications. However, specific studies detailing the use of Chromosorb-106 as a support for this compound were not found in the reviewed literature.
Carbon Nanotubes (CNTs): CNTs are considered excellent sorbent materials due to their exceptionally high surface area-to-volume ratio and the ability to be functionalized with various chemical groups. Ligands can be covalently or non-covalently attached to the surface of CNTs to create highly selective sorbents for the extraction of trace metals. While CNTs are a promising platform for developing advanced SPE materials, their specific application in conjunction with this compound has not been extensively reported.
Optimization of Extraction Parameters (pH, flow rates, elution protocols)
The efficiency of solid-phase extraction (SPE) for the preconcentration and separation of metal ions using this compound (6-Me-TAR) or its derivatives is critically dependent on the optimization of several key parameters. These include the pH of the sample solution, the flow rates of the sample and eluent, and the composition and volume of the eluting solvent.
pH: The pH of the aqueous sample is a crucial factor as it influences the formation and stability of the metal-ligand complex. For the extraction of zinc(II) ions using a sorbent resin with entrapped 5-methyl-4-(2-thiazolylazo)resorcinol (a closely related compound), the optimal pH for maximum uptake was found to be 6.0. jenvoh.comjenvoh.com At this pH, the ligand is in a suitable form to chelate with the metal ions, leading to efficient retention on the solid phase. In other systems, such as the preconcentration of penicillins on a different type of sorbent, a higher pH range of 8.0-9.5 was found to be optimal for achieving high selectivity. nih.gov
Flow Rates: The flow rate at which the sample is loaded onto the SPE cartridge and the rate at which the eluent is passed through are important for ensuring adequate interaction time between the analyte and the sorbent, as well as for efficient elution. For silica-based sorbents, a typical flow rate of 5-8 mL/min is often maintained. appliedseparations.com In flow injection analysis-solid phase extraction (FIA-SPE) systems, sample flow rates are also optimized; for instance, a flow rate of 3.0 mL/min was used for the preconcentration of certain antibiotics. nih.gov
Elution Protocols: The final step in the SPE process is the elution of the retained analyte. The choice of eluting solvent and its volume are critical for achieving high recovery. The eluent must be strong enough to disrupt the interaction between the metal chelate and the sorbent. Often, acidic solutions are employed for this purpose. For example, in an FIA-SPE method for penicillins, elution was performed with 200 µL of 0.2 mol L⁻¹ hydrochloric acid at a flow rate of 2 mL min⁻¹. nih.gov The selection of the elution solvent can also be influenced by the final analytical technique. For instance, eluting with a solvent compatible with the subsequent analysis can eliminate the need for a solvent exchange step. appliedseparations.com The volume of the eluent is also optimized to ensure complete recovery of the analyte without excessive dilution. Studies have shown that increasing the eluent volume can increase recovery up to a certain point, after which the improvement becomes negligible. nih.gov
Table 1: Optimized Parameters for Solid-Phase Extraction of Zinc(II) using a 5-Methyl-4-(2-thiazolylazo)resorcinol-based Sorbent
| Parameter | Optimal Value | Reference |
| pH | 6.0 | jenvoh.comjenvoh.com |
| Equilibration Time | 30 min | jenvoh.comjenvoh.com |
| Sorbent Capacity | 0.153 mmol Zn/g | jenvoh.comjenvoh.com |
Cloud Point Extraction (CPE) for Trace Element Enrichment
Cloud point extraction (CPE) has emerged as a simple, efficient, and environmentally friendly technique for the preconcentration of trace metal ions prior to their determination by various analytical methods. nih.govresearchgate.net This method is based on the phase separation behavior of non-ionic or zwitterionic surfactants in aqueous solutions, which form micelles and become turbid when heated to a specific temperature known as the cloud point temperature. sphinxsai.com
When a suitable chelating agent, such as a thiazolylazo resorcinol derivative, is present in the solution, it forms a hydrophobic complex with the target metal ion. This complex is then entrapped in the micellar phase of the surfactant. Upon heating the solution above the cloud point temperature, the surfactant-rich phase, containing the concentrated metal chelate, separates from the bulk aqueous phase. moca.net.ua
A centrifuge-less cloud point extraction procedure was developed for the preconcentration of copper(II) using 6-hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR). nih.gov The method involves the formation of a Cu(II)-HTAR complex, which is then extracted into the surfactant-rich phase of Triton X-114. The experimental conditions were optimized to be a pH of 5.9 (using an ammonium (B1175870) acetate (B1210297) buffer), an HTAR concentration of 8 x 10⁻⁶ mol mL⁻¹, a Triton X-114 mass fraction of 2.2%, and an incubation time of 10 minutes at 60 °C. nih.gov This procedure resulted in a preconcentration factor of 10 and a detection limit of 1.34 ng mL⁻¹. nih.gov
Table 2: Optimized Conditions for Cloud Point Extraction of Copper(II) using 6-Hexyl-4-(2-thiazolylazo)resorcinol
| Parameter | Optimal Condition | Reference |
| pH | 5.9 (Ammonium Acetate Buffer) | nih.gov |
| HTAR Concentration | 8 x 10⁻⁶ mol mL⁻¹ | nih.gov |
| Surfactant (Triton X-114) Mass Fraction | 2.2% | nih.gov |
| Incubation Temperature | 60 °C | nih.gov |
| Incubation Time | 10 min | nih.gov |
Flow Injection Analysis (FIA) Systems
Flow injection analysis (FIA) is a versatile and automated technique that is well-suited for the on-line preconcentration and determination of metal ions. When coupled with a preconcentration system, such as solid-phase extraction, FIA offers several advantages, including high sample throughput, reduced reagent consumption, and improved precision. nih.gov
Design and Implementation of On-line Preconcentration and Determination with FIA
In an on-line FIA preconcentration system, a microcolumn packed with a suitable sorbent is incorporated into the FIA manifold. The aqueous sample containing the analyte is passed through the microcolumn, where the metal ions are retained after forming a complex with a chelating agent like a thiazolylazo resorcinol derivative. After the preconcentration step, the retained analytes are eluted with a small volume of an appropriate eluent and transported to the detector for quantification. nih.gov
The design of such a system involves the careful selection of the sorbent material, the chelating reagent, and the optimization of various chemical and physical parameters. Thiazolylazo reagents are particularly attractive for use in these systems due to their ability to form stable and colored complexes with a wide range of metal ions. nih.gov A simple and automated FIA-SPE method has been developed for the preconcentration and determination of penicillins, demonstrating the feasibility of such systems. nih.gov In this system, the analytes were preconcentrated on a sorbent at a pH of 8.0-9.5 and a sample flow rate of 3.0 mL/min. Elution was achieved with 200 µL of 0.2 mol L⁻¹ hydrochloric acid at a flow rate of 2 mL min⁻¹, with a sample throughput of 12 samples per hour. nih.gov
Integration with Advanced Spectrometric Detection Platforms (e.g., Flame Atomic Absorption Spectrometry, Inductively Coupled Plasma-Optical Emission Spectrometry)
The effluent from the FIA system can be directly introduced into a variety of sensitive and selective detectors for the quantification of the eluted metal ions. Flame Atomic Absorption Spectrometry (FAAS) and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) are commonly employed for this purpose due to their high sensitivity and ability to perform multi-elemental analysis.
The integration of FIA preconcentration systems with FAAS or ICP-OES allows for the determination of trace and ultra-trace concentrations of metals in various sample matrices. The on-line preconcentration step effectively enhances the sensitivity of the spectrometric determination by increasing the concentration of the analyte before it reaches the detector. This approach has been successfully applied to the determination of various metal ions after preconcentration using different chelating agents and sorbents.
Chromatographic Techniques
High-Performance Liquid Chromatography (HPLC) for Metal Chelate Separation
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that can be used for the determination of metal ions after their conversion into stable and detectable chelates. researchgate.net The use of pre-column derivatization with a suitable chelating reagent, such as 4-(2-thiazolylazo)resorcinol (TAR), allows for the separation and quantification of multiple metal ions in a single chromatographic run. nih.govresearchgate.net
In a typical reversed-phase HPLC method, the metal chelates are separated on a non-polar stationary phase, such as an octadecyl-bonded silica column. The mobile phase usually consists of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and water, often with a buffer to control the pH. nih.govresearchgate.net For instance, the separation of Os, Rh, and Ru chelates with TAR was achieved on an octadecyl-bonded silica stationary phase with a methanol-water (60:40 v/v) mobile phase at a pH of 4.0. nih.gov The separation of iron, cobalt, and nickel chelates with TAR was accomplished using a mobile phase of methanol-water (40:60, v/v) containing a phosphate (B84403) buffer at pH 7.0. researchgate.net The separated metal chelates are then detected using a UV-Vis spectrophotometric detector at a wavelength where the chelates exhibit maximum absorbance. nih.govresearchgate.net
The retention behavior of the metal chelates can be influenced by several factors, including the pH and the composition of the mobile phase. The effect of pH and the percentage of acetonitrile (B52724) in the mobile phase on the retention factor and peak intensity have been evaluated for the separation of Co(II) chelates with TAR and 5-methyl-4-(2-thiazolylazo)resorcinol. researchgate.net
Table 3: HPLC Conditions for the Separation of Metal-TAR Chelates
| Metal Ions | Stationary Phase | Mobile Phase | Detection Wavelength | Reference |
| Os, Rh, Ru | Octadecyl-bonded silica | Methanol-water (60:40 v/v), pH 4.0 | 550 nm | nih.gov |
| Fe, Co, Ni | Zorbax ODS (6 µm) | Methanol-water (40:60, v/v), 0.01 mol dm⁻³ phosphate buffer, pH 7.0 | 580 nm | researchgate.net |
Applications in Reversed-Phase Capillary HPLC
This compound (6-Me-TAR) and its close analogue, 4-(2-thiazolylazo)-resorcinol (TAR), have been effectively utilized as pre-column chelating agents for the determination of metal ions using reversed-phase capillary high-performance liquid chromatography (RP-Capillary-HPLC). This technique leverages the formation of stable, colored metal-ligand chelates, which can be separated on a nonpolar stationary phase and detected with high sensitivity.
The primary application involves the separation and quantification of trace metal ions, such as Cobalt(II) (Co(II)). In this method, the metal ion is complexed with the thiazolylazo dye prior to injection into the HPLC system. The resulting chelate is then separated from other sample components. The separation is typically accomplished on a C4 or C18 bonded-silica column using a mobile phase consisting of an acetonitrile-water mixture. koreascience.kr
Key parameters influencing the separation, such as the pH and the percentage of organic modifier (acetonitrile) in the mobile phase, have been systematically studied to optimize retention and peak intensity. For instance, in the determination of Co(II) using a Vydac C4 column, a mobile phase of 30% (v/v) acetonitrile in water at a pH of 5.60 (with TAR) or 7.20 (with 6-Me-TAR) was found to be optimal. koreascience.kr These conditions allow for the complete separation of the colored metal complexes, which are then detected using a UV-Vis spectrophotometer. researchgate.net The high molar absorptivity of the chelates contributes to the excellent sensitivity of the method. Detection limits for Co(II) have been reported in the sub-parts-per-billion (ppb) range, demonstrating the method's suitability for trace analysis in environmental samples like mineral and wastewater. koreascience.kr
| Parameter | Condition/Value with 6-Me-TAR | Condition/Value with TAR |
|---|---|---|
| Chelating Agent | This compound | 4-(2-thiazolylazo)-resorcinol |
| Column | Vydac C4 | |
| Mobile Phase | 30% (v/v) Acetonitrile in Water | 30% (v/v) Acetonitrile in Water |
| Optimal pH | 7.20 | 5.60 |
| Detection Limit (S/N=3) | 3.0 x 10-7 M (17.7 ppb) | 2.0 x 10-7 M (11.8 ppb) |
Electrochemical Analysis Approaches
The electrochemical properties of this compound have been investigated, particularly focusing on the redox behavior of its azo group (-N=N-). Voltammetric techniques, such as cyclic voltammetry (CV), are employed to study the electron transfer processes of the compound at an electrode surface.
In aqueous solutions at neutral pH, the electrochemical reduction of the azo group in thiazolylazo dyes typically proceeds via a two-electron, two-proton process, converting the azo group to a hydrazo group (-NH-NH-). researchgate.net This process is often adsorption-controlled, meaning the molecule first attaches to the electrode surface before the electron transfer occurs.
The redox behavior of 6-Me-TAR is significantly altered in the presence of surfactants, which form micelles above a certain concentration (the critical micelle concentration). Micellar media can change the redox potential, diffusion coefficients, and stability of electrochemical intermediates. researchgate.net The type of surfactant—cationic, anionic, or nonionic—plays a crucial role. For instance, in the presence of a cationic surfactant like cetylpyridinium (B1207926) chloride (CPC), the reduction of 6-Me-TAR transitions from an adsorption-controlled reaction to a quasi-reversible, diffusion-controlled process. This change is accompanied by a cathodic shift in the peak potential of about 120 mV and a significant decrease in the peak current. researchgate.net These effects are attributed to the incorporation of the dye molecule into the micellar structure, which alters its interaction with the electrode surface and its diffusion characteristics in the solution.
| Parameter | Aqueous Medium (Neutral pH) | Micellar Medium (with CPC) |
|---|---|---|
| Reduction Mechanism | Adsorption-controlled | Quasi-reversible, diffusion-controlled |
| Reduction Peak Potential | Reference Value | Cathodic shift (~120 mV) |
| Peak Current | Reference Value | Decreased (up to 10-fold) |
| Proposed Reaction | Azo group (-N=N-) + 2e- + 2H+ → Hydrazo group (-NH-NH-) |
Ion-Selective Electrodes (ISEs) are potentiometric sensors that measure the activity of a specific ion in a solution. The development of an ISE for metal ion sensing using this compound as an ionophore (the active recognition element) involves incorporating the compound into a membrane matrix, typically made of polyvinyl chloride (PVC).
The fundamental principle relies on the selective complexation of the target metal ion by the 6-Me-TAR ionophore within the membrane. This interaction at the membrane-sample interface generates a potential difference that is logarithmically proportional to the activity of the metal ion in the sample. The performance of such an ISE is evaluated based on several key parameters defined by IUPAC recommendations. sciforum.net
Key Performance Parameters for an ISE:
Linear Response Range: The concentration range over which the electrode potential shows a linear relationship with the logarithm of the ion activity.
Slope: The change in potential for every tenfold change in ion activity. For divalent cations like Cu²⁺ or Pb²⁺, the theoretical Nernstian slope is approximately 29.6 mV/decade at 25°C. nih.gov
Detection Limit: The lowest concentration of the target ion that can be reliably detected.
Selectivity: The electrode's preference for the target ion over other interfering ions. This is quantified by selectivity coefficients, where a smaller value indicates better selectivity.
Response Time: The time required for the electrode to reach a stable potential after being introduced to the sample.
While specific studies detailing an ISE based solely on 6-Me-TAR are not prevalent, the known strong chelating ability of thiazolylazo dyes with various heavy metal ions (e.g., Cu²⁺, Pb²⁺, Cd²⁺, Hg²⁺) makes them excellent candidates for ionophores. nih.gov The development process would involve optimizing the membrane composition, including the amount of ionophore, the type of plasticizer (which ensures membrane fluidity), and any ionic additives that improve conductivity and stability. The resulting electrode would then be rigorously tested against the performance parameters listed above to validate its analytical utility for monitoring specific metal ions in various samples.
| Parameter | Description | Typical Target Value |
|---|---|---|
| Linear Range | Concentration range of linear potential response | Wide range (e.g., 10-6 to 10-1 M) |
| Nernstian Slope | Electrode response per decade of concentration change | ~29.6 mV/decade (for M2+), ~59.2 mV/decade (for M+) |
| Detection Limit | Lowest detectable concentration | ≤ 10-6 M |
| Selectivity Coefficient (Kij) | Preference for target ion (i) over interfering ion (j) | << 1 |
| Response Time | Time to reach 95% of stable potential | < 60 seconds |
| Lifetime | Duration of reliable electrode operation | Several weeks to months |
Broader Research Implications and Future Directions in the Study of 6 Methyl 4 2 Thiazolylazo Resorcinol
Potential for the Rational Design of Novel Analytical Reagents and Sensors
The molecular framework of 6-Methyl-4-(2-thiazolylazo)-resorcinol serves as a valuable scaffold for the rational design of new analytical reagents and sensors. The core structure, common to related compounds like 4-(2-thiazolylazo)-resorcinol (TAR), is known to form strong, colored complexes with a variety of metal ions. researchgate.net This chromogenic property is the basis for its use in spectrophotometric analysis. scbt.com The process of rational design involves strategically modifying this basic structure to enhance sensitivity, selectivity, and other performance characteristics for specific analytical targets.
Key structural features that can be engineered include:
Substituent Groups: The addition of functional groups to the resorcinol (B1680541) ring, such as the methyl group in this compound or a hexyl group in 6-Hexyl-4-(2-thiazolylazo)resorcinol (B11964134) (HTAR), can alter the molecule's properties. evitachem.com For instance, adding an alkyl chain like a hexyl group increases the reagent's hydrophobicity, which can be advantageous in extraction-based analytical methods. evitachem.com
Heterocyclic Ring System: While the thiazole (B1198619) ring is a key component, replacing it with other heterocyclic systems, such as a pyridine (B92270) ring to create analogues like 4-(2-pyridylazo)-resorcinol (PAR), can shift the reagent's affinity for different metal ions. nih.gov
Immobilization: The ligand can be encapsulated within a solid matrix, such as a sol-gel glass, to create a solid-phase extractant or a reusable sensor. researchgate.net This approach has been demonstrated with the isomer 5-Methyl-4-(2-thiazolylazo)resorcinol (B3263420) (5-Me-TAR) for the removal of zinc ions from water. researchgate.net
Computational methods like Density Functional Theory (DFT) play a crucial role in modern rational design. researchgate.net Such studies can predict the binding energies between a designed ligand and various metal ions, allowing researchers to screen potential reagents in silico before undertaking laboratory synthesis. researchgate.net This approach helps in designing ligands with high selectivity for a target ion over other potentially interfering ions. researchgate.net
Table 1: Examples of Thiazolylazo Dyes and Their Analytical Applications
| Compound Name | Abbreviation | Application | Reference |
| 4-(2-Thiazolylazo)-resorcinol | TAR | Spectrophotometric determination of trace metals | scbt.com |
| 5-Methyl-4-(2-thiazolylazo)resorcinol | 5-Me-TAR | Solid phase extractant for zinc ions | researchgate.net |
| 6-Hexyl-4-(2-thiazolylazo)resorcinol | HTAR | Spectrophotometric analysis of metals like cobalt and vanadium | evitachem.com |
| 4-(2-Pyridylazo)-resorcinol | PAR | Spectrophotometric determination of various divalent cations | researchgate.net |
Contributions to Environmental Analytical Chemistry for the Monitoring and Remediation of Trace Pollutants
Environmental analytical chemistry is essential for identifying, quantifying, and monitoring pollutants in air, water, and soil to protect environmental and public health. azolifesciences.com A constant need exists for sensitive and reliable methods to detect contaminants, particularly heavy metals, at trace levels. azolifesciences.commdpi.com Thiazolylazo dyes, including this compound, contribute significantly to this field.
Their primary application is in spectrophotometric methods for determining the concentration of trace metal pollutants. researchgate.netrdd.edu.iq The high molar absorptivity of the metal-ligand complexes allows for sensitive detection. researchgate.net These reagents are valuable because they form stable complexes with a wide range of transition and heavy metals over various pH conditions. researchgate.netrdd.edu.iq
Beyond monitoring, these compounds offer potential for environmental remediation. The development of chelating resins by immobilizing ligands like TAR or its derivatives onto a solid support creates a means for preconcentrating or removing pollutants from environmental samples. researchgate.net For example, a resin created by encapsulating 5-Methyl-4-(2-thiazolylazo)resorcinol in a sol-gel glass was effectively used as a solid-phase extractant to filter and remove zinc ions from water. researchgate.net This demonstrates a direct application in water purification and remediation. The ability to chelate various heavy metals makes this class of compounds a candidate for developing broader remediation strategies for industrial wastewater.
Table 2: Metals Detected by Thiazolylazo-type Reagents
| Metal Ion | Detected With | Method | Reference |
| Zinc(II) | 5-Me-TAR | Solid Phase Extraction | researchgate.net |
| Iron(II), Iron(III) | TAR | Spectrophotometry | researchgate.net |
| Cadmium(II) | TAR | Extractive Photometry | researchgate.net |
| Copper(II), Nickel(II), Cobalt(II) | TAR | Potentiometry | nih.gov |
Advancements in Fundamental Coordination Chemistry and Ligand Engineering
The study of this compound and its analogues provides deep insights into fundamental coordination chemistry and ligand engineering. These molecules are excellent examples of polydentate ligands, which are crucial in creating stable metal complexes. nih.gov
The key to their function lies in their ability to act as tridentate chelators, binding to a central metal ion through three donor atoms simultaneously. nih.gov Spectroscopic analysis indicates that the binding occurs via the nitrogen atom of the thiazole ring, one of the nitrogen atoms from the azo group, and the oxygen atom from the ortho-hydroxyl group of the resorcinol ring. nih.gov This "ONN" donor set arrangement facilitates the formation of stable five- and six-membered chelate rings with the metal ion, an entropically favorable configuration that is a core principle in ligand design. nih.govnih.gov
Research on the complexes formed with ligands like TAR has shown that they typically result in octahedral geometries, with two tridentate ligands coordinating to a single metal ion to form an [ML₂] type complex. nih.gov The principles governing the stability and specificity of these metal-ligand interactions depend on the properties of both the metal ion and the ligand itself. nih.gov By systematically modifying the ligand's structure—for example, by changing the heterocyclic group from thiazole to pyridine—chemists can fine-tune the electronic and steric properties to favor binding with specific metals, demonstrating a practical application of ligand engineering. nih.gov
Table 3: Coordination Properties of Thiazolylazo Resorcinol Ligands
| Property | Description | Reference |
| Denticity | Typically tridentate | nih.gov |
| Donor Atoms | Resorcinol OH, Azo N, Thiazole N (ONN set) | nih.gov |
| Complex Geometry | Often forms octahedral [ML₂] complexes | nih.gov |
| Chelate Rings | Forms stable 5- and 6-membered rings with the metal ion | nih.gov |
Q & A
Q. What spectroscopic and analytical methods are optimal for characterizing TAR-metal complexes?
TAR forms stable chelates with transition metals (e.g., Fe(II), Cu(II), Zn(II)) and post-transition metals (e.g., Ga(III), V(V)). Key characterization techniques include:
- UV-Vis spectroscopy : Absorption maxima shift depending on metal coordination (e.g., Ga(III)-TAR complexes show λmax at 510–530 nm in chloroform) .
- Infrared (IR) spectroscopy : Identifies coordination sites (e.g., deprotonated resorcinol -OH, azo N, and thiazole N atoms act as tridentate donors) .
- Thermogravimetric analysis (TGA) : Determines hydration states (e.g., [CdL2]·2H2O loses water at 110–150°C) .
Table 1 : Optical properties of selected TAR-metal complexes
| Metal | λmax (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
|---|---|---|
| Ga(III) | 510–530 | 9.5×10⁴ (PAR), 4.6×10⁴ (TAR) |
| Fe(II) | 450–480 | ~1.2×10⁴ |
Q. How does pH influence the extraction efficiency of TAR-metal complexes?
Optimal pH ranges for metal-TAR chelation vary:
- Ga(III) : pH 3.5–4.5 for ion-association extraction with tetrazolium salts (e.g., 2,3,5-triphenyltetrazolium chloride) .
- V(V) : pH 1.5–2.5 for extraction with neotetrazolium chloride .
- Hg(II) : pH 6–7 for sorption onto polyurethane foams . Adjust pH using acetate or citrate buffers to avoid competing ligands .
Q. What synthetic protocols are recommended for preparing TAR-metal complexes?
- General synthesis : React TAR (1 mmol) with metal salts (e.g., CuCl₂, FeSO₄) in ethanol/water (1:1) at 60°C for 2 hours. Precipitate complexes by cooling and filter .
- Purification : Recrystallize from DMF/ethanol mixtures. Confirm purity via elemental analysis and conductivity measurements .
Advanced Research Questions
Q. How can ion-pairing reagents enhance the hydrophobicity of TAR-metal chelates?
Tetrazolium salts (e.g., TTC) or tetraphenylarsonium chloride form ion associates with anionic [Ga(TAR)2]⁻, improving extraction into chloroform. Key factors:
- Molar ratio : 1:1 (metal:reagent) for Ga(III)-TAR-TTC systems .
- Extraction kinetics : Equilibrium reached in 5–10 minutes with vigorous shaking .
Table 2 : Extraction constants (Kex) for Ga(III)-TAR systems
| Reagent | log Kex |
|---|---|
| 2,3,5-Triphenyltetrazolium | 8.2 ± 0.3 |
| Tetraphenylarsonium | 7.9 ± 0.2 |
Q. What computational methods are used to model TAR’s electronic structure and coordination behavior?
- DFT studies : Optimize geometry at B3LYP/6-311+G(d,p) level to predict vibrational frequencies and NMR shifts .
- Charge-transfer complexes : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to explain reactivity with acceptors like picric acid .
Q. How can TAR be integrated into nanosensor designs for trace metal detection?
- Immobilization : Encapsulate TAR derivatives (e.g., 4-n-dodecyl-6-(2-thiazolylazo)resorcinol) in mesoporous silica or magnetic nanoparticles .
- Detection limits : Achieve sub-ppb Hg(II) detection using TAR-functionalized polyurethane foams via fluorescence quenching .
Methodological Challenges and Solutions
Q. How to resolve contradictions in reported stoichiometry of TAR-metal complexes?
Discrepancies arise from pH and counterion effects. For example:
- Ga(III)-TAR forms [Ga(TAR)2]⁻ at pH 4.0 but [Ga(OH)(TAR)2]²⁻ at pH >5.0 . Validate via Job’s method or mole-ratio plots under controlled ionic strength .
Q. What strategies improve selectivity of TAR in complex matrices?
- Masking agents : Add EDTA to suppress interference from Fe(III) or Al(III) .
- Solid-phase extraction : Use Diaion SP-850 resin to pre-concentrate TAR-Cu(II)/Ni(II) chelates from biological samples .
Emerging Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
